

# 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde CAS number and structure

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## Compound of Interest

**Compound Name:** 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde

**Cat. No.:** B1419511

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An In-depth Technical Guide to **5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde** for Advanced Research and Development

## Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to diverse pharmacological activities. The natural occurrence of a benzimidazole derivative, 5,6-dimethyl-1-( $\alpha$ -D-ribofuranosyl) benzimidazole, as a key component of vitamin B12, first highlighted its biological significance.<sup>[1][2]</sup> Since this discovery, synthetic benzimidazole derivatives have become cornerstones in pharmaceutical development, leading to blockbuster drugs such as the proton-pump inhibitors omeprazole and pantoprazole, the anthelmintic albendazole, and the antihypertensive telmisartan.<sup>[3][4]</sup>

This guide focuses on a specific, highly valuable derivative: **5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde**. The strategic placement of the methoxy group at the 5-position and a reactive carbaldehyde (aldehyde) group at the 2-position makes this molecule a versatile intermediate for constructing complex, biologically active compounds, particularly in the fields of oncology and virology.<sup>[5][6]</sup>

# Compound Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and development.

- Chemical Name: **5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde**
- Synonyms: 5-Methoxy-2-formylbenzimidazole
- CAS Number: 1245533-31-0
- Chemical Structure:

Table 1: Physicochemical and Computed Properties

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	N/A
Molecular Weight	176.17 g/mol	N/A
Appearance	Expected to be an off-white to pale yellow solid	General observation for similar compounds
XLogP3 (Lipophilicity)	~1.5 - 2.0 (Predicted)	<a href="#">[7]</a>
Hydrogen Bond Donors	1 (imidazole N-H)	<a href="#">[7]</a>
Hydrogen Bond Acceptors	3 (imidazole N, methoxy O, aldehyde O)	<a href="#">[7]</a>
Reactivity	The aldehyde group is a key electrophilic center, susceptible to nucleophilic attack. The imidazole N-H is weakly acidic.	Standard chemical principles

## Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.<sup>[1][8]</sup> For the target compound, this involves the cyclocondensation of 4-methoxy-1,2-phenylenediamine with an appropriate two-carbon aldehyde equivalent.

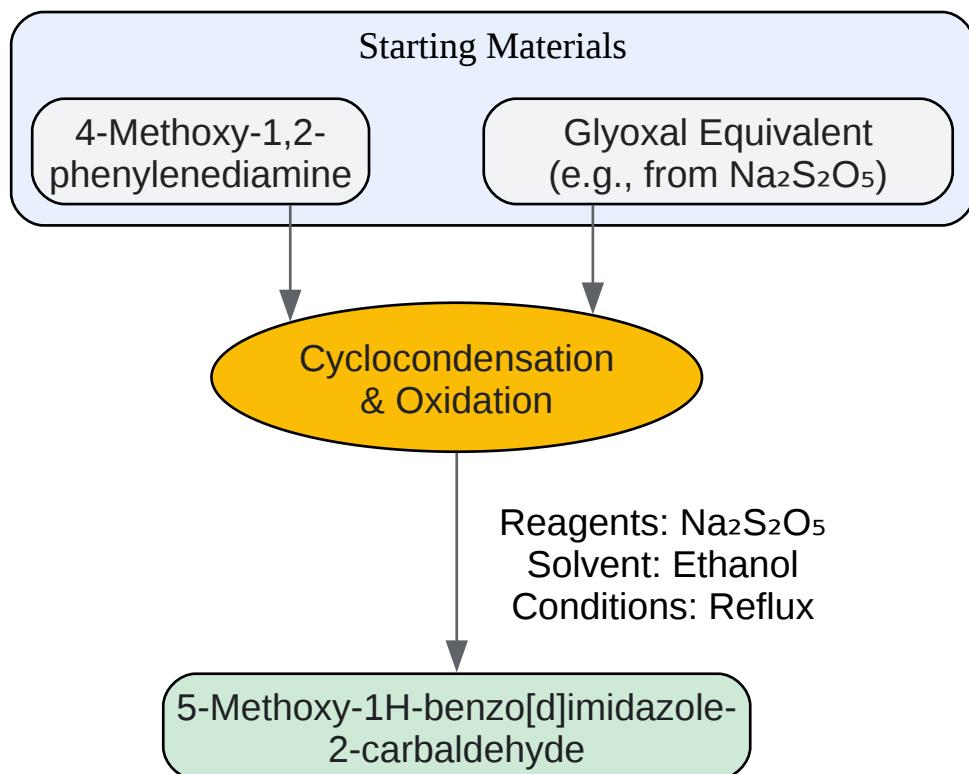
## Recommended Synthetic Pathway

The reaction of 4-methoxy-1,2-phenylenediamine with a glyoxal derivative (often protected as an acetal or in the form of a bisulfite adduct) in the presence of an oxidizing agent provides an efficient route. Sodium metabisulfite ( $\text{Na}_2\text{S}_2\text{O}_5$ ) is a particularly effective reagent as it serves as both a source for the aldehyde equivalent and a mild oxidizing agent to facilitate the final aromatization step.<sup>[5][6]</sup>

## Causality in Experimental Design:

- Starting Materials: 4-methoxy-1,2-phenylenediamine is chosen for the inherent methoxy group at the desired position.
- Reagent Choice ( $\text{Na}_2\text{S}_2\text{O}_5$ ): In aqueous or alcoholic media, sodium metabisulfite can react with aldehydes to form bisulfite adducts. In this synthesis, it facilitates the controlled condensation and subsequent oxidative cyclization required to form the aromatic benzimidazole ring, avoiding over-oxidation or side reactions.<sup>[5]</sup>
- Solvent: Ethanol or a similar protic solvent is ideal as it effectively dissolves the diamine starting material and facilitates the ionic steps of the mechanism.

## Visualizing the Synthesis Workflow



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Caption: Synthetic workflow for **5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde**.

## Detailed Experimental Protocol

This protocol is a representative method based on established literature procedures for analogous compounds.[\[5\]](#)[\[9\]](#)

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) and ethanol (50 mL). Stir until the diamine is fully dissolved.
- Reagent Addition: Add sodium metabisulfite (Na<sub>2</sub>S<sub>2</sub>O<sub>5</sub>) (1.90 g, 10 mmol) to the solution.
- Condensation: Add a 40% aqueous solution of glyoxal (1.45 g, 10 mmol) dropwise to the mixture over 15 minutes.
- Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase

of ethyl acetate/hexane (1:1).

- **Workup:** After completion, cool the mixture to room temperature. A precipitate should form. Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to ensure complete precipitation.
- **Isolation and Purification:** Filter the solid product using a Büchner funnel, wash thoroughly with cold water (3 x 20 mL), and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final compound as a pure solid.

## Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a self-validating system for researchers to confirm the identity and purity of their synthesized material.

Table 2: Predicted Spectroscopic Data

Technique	Expected Observations
<sup>1</sup> H NMR	$\delta$ 9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO), highly deshielded. $\delta$ 7.0-7.7 ppm (m, 3H): Aromatic protons on the benzimidazole ring. $\delta$ 3.8-3.9 ppm (s, 3H): Methoxy protons (-OCH <sub>3</sub> ). $\delta$ 12.0-13.0 ppm (br s, 1H): Imidazole N-H proton (may be broad or exchangeable with D <sub>2</sub> O).
<sup>13</sup> C NMR	$\delta$ ~185 ppm: Aldehyde carbonyl carbon (C=O). $\delta$ ~155-160 ppm: Aromatic carbon attached to the methoxy group (C-OCH <sub>3</sub> ). $\delta$ ~145-150 ppm: C2 carbon of the benzimidazole ring. $\delta$ ~100-140 ppm: Remaining aromatic carbons. $\delta$ ~55 ppm: Methoxy carbon (-OCH <sub>3</sub> ).
FT-IR (cm <sup>-1</sup> )	~3300-3100 cm <sup>-1</sup> : N-H stretching (broad). ~1680-1695 cm <sup>-1</sup> : C=O stretching of the aldehyde (strong, sharp). ~1620, 1500 cm <sup>-1</sup> : C=N and C=C stretching in the aromatic ring. ~1250 cm <sup>-1</sup> : C-O stretching of the aryl ether.
Mass Spec (ESI+)	[M+H] <sup>+</sup> : m/z 177.06

Note: NMR chemical shifts ( $\delta$ ) are predicted for a DMSO-d<sub>6</sub> solvent and are approximate.[10][11][12]

## Reactivity and Applications in Drug Discovery

The true value of **5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde** lies in its utility as a synthetic intermediate. The aldehyde group is a versatile chemical handle for elaboration into more complex structures.

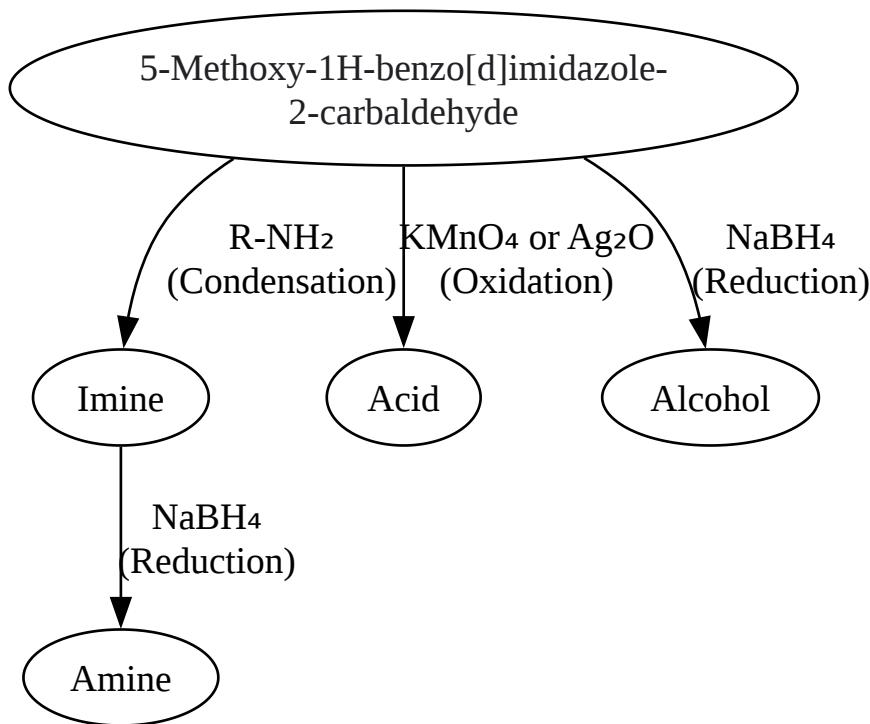
## Key Chemical Transformations

- Schiff Base Formation: The aldehyde readily condenses with primary amines (R-NH<sub>2</sub>) to form imines (Schiff bases). This is a cornerstone reaction for creating libraries of compounds

for biological screening, as the resulting imine linkage is often found in potent enzyme inhibitors.[13][14]

- Reductive Amination: A two-step or one-pot reaction where the initially formed imine is reduced (e.g., with  $\text{NaBH}_4$  or  $\text{NaBH}(\text{OAc})_3$ ) to a stable secondary amine. This allows for the flexible introduction of various amine-containing side chains.
- Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain at the C2 position, forming alkenes.
- Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (a key functional group for interacting with biological targets) or reduced to a primary alcohol.

## Visualizing Derivatization Pathways



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